(S)-2-Acetamidohex-5-ynoic acid
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Overview
Description
(S)-2-Acetamidohex-5-ynoic acid is an organic compound characterized by the presence of an acetamido group and a terminal alkyne
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Acetamidohex-5-ynoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable starting material, such as an amino acid derivative.
Formation of the Alkyne: The terminal alkyne group is introduced through a series of reactions, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Acetamidation: The amino group is then acetylated to form the acetamido group, using reagents like acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Acetamidohex-5-ynoic acid can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Acetic anhydride, acetyl chloride, bases like sodium hydroxide (NaOH)
Major Products
Oxidation: Diketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Various substituted amides
Scientific Research Applications
(S)-2-Acetamidohex-5-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules with biological activity.
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications, as it can act as a substrate or inhibitor for certain enzymes.
Industry: It can be used in the production of specialty chemicals and materials, such as polymers with unique properties.
Mechanism of Action
The mechanism of action of (S)-2-Acetamidohex-5-ynoic acid depends on its specific application. In biological systems, it may interact with enzymes by mimicking natural substrates or inhibitors, thereby affecting enzyme activity. The acetamido group can form hydrogen bonds with active site residues, while the alkyne group can participate in covalent modifications of the enzyme.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Acetamidohex-5-enoic acid: Similar structure but with a double bond instead of a triple bond.
(S)-2-Acetamidohexanoic acid: Lacks the alkyne group, making it less reactive in certain chemical reactions.
(S)-2-Acetamidopent-4-ynoic acid: Shorter carbon chain, which may affect its reactivity and biological activity.
Uniqueness
(S)-2-Acetamidohex-5-ynoic acid is unique due to the presence of both an acetamido group and a terminal alkyne. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound in synthetic and medicinal chemistry.
Properties
Molecular Formula |
C8H11NO3 |
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Molecular Weight |
169.18 g/mol |
IUPAC Name |
(2S)-2-acetamidohex-5-ynoic acid |
InChI |
InChI=1S/C8H11NO3/c1-3-4-5-7(8(11)12)9-6(2)10/h1,7H,4-5H2,2H3,(H,9,10)(H,11,12)/t7-/m0/s1 |
InChI Key |
IFHYXPYZVZLDKD-ZETCQYMHSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CCC#C)C(=O)O |
Canonical SMILES |
CC(=O)NC(CCC#C)C(=O)O |
Origin of Product |
United States |
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